N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide
Overview
Description
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide, also known as Etizolam, is a benzodiazepine analog that has gained popularity in recent years due to its potential therapeutic applications. It was first synthesized in Japan in the 1980s and has since been used as an anxiolytic, hypnotic, and anticonvulsant agent. In
Mechanism of Action
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This results in a reduction in neuronal excitability, leading to its anxiolytic, hypnotic, and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has been found to have several biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. It has also been shown to reduce the severity and frequency of seizures in animal models. Additionally, N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has been found to have a low potential for abuse and dependence compared to other benzodiazepines.
Advantages and Limitations for Lab Experiments
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has several advantages for laboratory experiments, including its high potency and selectivity for the GABA-A receptor. It also has a rapid onset of action and a relatively short half-life, making it useful for studying the acute effects of GABAergic drugs. However, N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has several limitations, including its potential for sedation and respiratory depression at high doses. Additionally, its use in animal studies may not be representative of its effects in humans.
Future Directions
There are several future directions for the study of N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide, including its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide use and its potential for abuse and dependence. Finally, the development of novel benzodiazepine analogs with improved therapeutic profiles and reduced side effects may lead to the discovery of new treatments for neurological disorders.
Scientific Research Applications
N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has been widely studied for its potential therapeutic applications, including its anxiolytic, hypnotic, and anticonvulsant properties. It has been found to be effective in treating anxiety disorders, insomnia, and epilepsy. Additionally, N-(1-ethyl-4-piperidinyl)-4-phenylbutanamide has been investigated for its potential use in the treatment of alcohol withdrawal syndrome and post-traumatic stress disorder.
properties
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-4-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-19-13-11-16(12-14-19)18-17(20)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXPKUPHJZHOKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.